molecular formula C11H15NO2 B13312433 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid

Cat. No.: B13312433
M. Wt: 193.24 g/mol
InChI Key: GMVTVFBHGDFTIS-UHFFFAOYSA-N
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Description

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as drug development or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism of action would depend on the specific context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-(5-methylpyridin-3-yl)butanoic acid include:

Uniqueness

This compound is unique due to the presence of the pyridine ring and the specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-2-(5-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-8(3)5-12-6-9/h4-7,10H,1-3H3,(H,13,14)

InChI Key

GMVTVFBHGDFTIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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